Cas no 478510-81-5 (Adenosine-5',5'-C-d2,2'-deoxy-, monohydrate (9CI))

Adenosine-5',5'-C-d2,2'-deoxy-, monohydrate (9CI) 化学的及び物理的性質
名前と識別子
-
- Adenosine-5',5'-C-d2,2'-deoxy-, monohydrate (9CI)
- (2R,3S,5R)-5-(6-aminopurin-9-yl)-2-[dideuterio(hydroxy)methyl]oxolan-3-ol,hydrate
- [5',5''-2H2]2'-DEOXYADENOSINE MONOHYDRATE
- [5',5'-2H2]2'-DEOXYADENOSINE MONOHYDRATE
- 2-Deoxyadenosine-ribose-5,5-d2 monohydrate
- 2'-Deoxy(C~5'~,C~5'~-~2~H_2_)adenosine--water (1/1)
- 2-Deoxyadenosine-ribose-5,5-d2 monohydrate, 97 atom % D
- (2R,3S,5R)-5-(6-aminopurin-9-yl)-2-[dideuterio(hydroxy)methyl]oxolan-3-ol;hydrate
- [5',5''-2H2]2'-deoxyadenosine 1-hydrate
- DTXSID30745896
- 478510-81-5
-
- インチ: InChI=1S/C10H13N5O3.H2O/c11-9-8-10(13-3-12-9)15(4-14-8)7-1-5(17)6(2-16)18-7;/h3-7,16-17H,1-2H2,(H2,11,12,13);1H2/t5-,6+,7+;/m0./s1/i2D2;
- InChIKey: WZJWHIMNXWKNTO-SUJLILKXSA-N
- ほほえんだ: O.NC1N=CN=C2N([C@H]3C[C@H](O)[C@@H](C(O)([2H])[2H])O3)C=NC=12
計算された属性
- せいみつぶんしりょう: 271.12500
- どういたいしつりょう: 271.12495747g/mol
- 同位体原子数: 2
- 水素結合ドナー数: 4
- 水素結合受容体数: 8
- 重原子数: 19
- 回転可能化学結合数: 2
- 複雑さ: 307
- 共有結合ユニット数: 2
- 原子立体中心数の決定: 3
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 120Ų
じっけんとくせい
- PSA: 128.54000
- LogP: -0.43390
Adenosine-5',5'-C-d2,2'-deoxy-, monohydrate (9CI) 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Omicron Biochemicals | NUC-013-0.050g |
[5',5''-2H2]2'-deoxyadenosine monohydrate |
478510-81-5 | 0.050g |
$1190 | 2025-02-19 | ||
SHENG KE LU SI SHENG WU JI SHU | sc-291079A-100 mg |
[5',5''-2H2]2'-deoxyadenosine monohydrate, |
478510-81-5 | 100MG |
¥14,666.00 | 2023-07-11 | ||
Omicron Biochemicals | NUC-013-0.025g |
[5',5''-2H2]2'-deoxyadenosine monohydrate |
478510-81-5 | 0.025g |
$720 | 2025-02-19 | ||
Omicron Biochemicals | NUC-013-0.010g |
[5',5''-2H2]2'-deoxyadenosine monohydrate |
478510-81-5 | 0.010g |
$365 | 2025-02-19 | ||
Omicron Biochemicals | NUC-013-0.10g |
[5',5''-2H2]2'-deoxyadenosine monohydrate |
478510-81-5 | 0.10g |
$2145 | 2025-02-19 | ||
SHENG KE LU SI SHENG WU JI SHU | sc-291079-50mg |
[5',5''-2H2]2'-deoxyadenosine monohydrate, |
478510-81-5 | 50mg |
¥8055.00 | 2023-09-05 | ||
SHENG KE LU SI SHENG WU JI SHU | sc-291079-50 mg |
[5',5''-2H2]2'-deoxyadenosine monohydrate, |
478510-81-5 | 50mg |
¥8,055.00 | 2023-07-11 | ||
SHENG KE LU SI SHENG WU JI SHU | sc-291079A-100mg |
[5',5''-2H2]2'-deoxyadenosine monohydrate, |
478510-81-5 | 100mg |
¥14666.00 | 2023-09-05 |
Adenosine-5',5'-C-d2,2'-deoxy-, monohydrate (9CI) 関連文献
-
Hongyang Liu,Peichao Zou,Hengqiang Ye,Huolin L. Xin,Kui Du J. Mater. Chem. A, 2021,9, 25513-25521
-
Gousia Begum Phys. Chem. Chem. Phys., 2017,19, 7624-7630
-
Jose L. Garcia-Cordero,Sebastian J. Maerkl Lab Chip, 2014,14, 2642-2650
-
S. Hristova,G. Dobrikov,F. S. Kamounah,S. Kawauchi,P. E. Hansen,V. Deneva,D. Nedeltcheva,L. Antonov RSC Adv., 2015,5, 102495-102507
-
Guang-Tong Chen,Min Yang,Bing-Bing Chen,Yan Song,Wei Zhang,Yan Zhang Food Funct., 2016,7, 4628-4636
-
Mingguang Ren,Qingyu Xu,Shoujuan Wang,Lu Liu,Fangong Kong Chem. Commun., 2020,56, 13351-13354
-
Panteleimon G. Takis,Vasilios S. Melissas,Anastassios N. Troganis New J. Chem., 2012,36, 1866-1878
-
Xiaoxia Hu,Jing Dai,Jie Wang,Yaning Tan,Xiangdong Yang,Shuang Yang,Quan Yuan J. Mater. Chem. B, 2017,5, 6794-6800
-
Jiaxin Li,Jinkai Xu,Linbo Yan,Changsheng Lu,Hong Yan Dalton Trans., 2021,50, 8029-8035
Adenosine-5',5'-C-d2,2'-deoxy-, monohydrate (9CI)に関する追加情報
Adenosine-5',5'-C-d2,2'-deoxy-, monohydrate (9CI) and its Significance in Modern Research
Adenosine-5',5'-C-d2,2'-deoxy-, monohydrate (9CI) is a specialized derivative of adenosine that has garnered significant attention in the field of biochemical research and pharmaceutical development. This compound, identified by its unique CAS number 478510-81-5, represents a modified form of adenosine where the carbon atoms at positions 2 and 2' of the ribose sugar are deuterated. The presence of deuterium atoms not only alters the physical properties of the molecule but also imparts distinct metabolic stability, making it a valuable tool in various scientific applications.
The monohydrate form of this compound indicates that it is associated with a single water molecule, which can influence its solubility and stability under different conditions. This structural characteristic is particularly relevant in drug formulation and bioavailability studies, where the hydration state can significantly impact the compound's behavior in biological systems. The (9CI) notation suggests that this is a Chemical Inventory entry, implying its inclusion in databases and registries maintained by authoritative chemical organizations.
Recent advancements in nucleoside chemistry have highlighted the importance of deuterated nucleosides like Adenosine-5',5'-C-d2,2'-deoxy-, monohydrate (9CI) in developing novel therapeutic agents. Deuterium labeling has emerged as a powerful strategy to enhance the pharmacokinetic properties of small molecules, including nucleotides. By replacing hydrogen atoms with deuterium, researchers can improve metabolic stability, reduce degradation rates, and potentially extend the half-life of drugs. This modification is particularly relevant for compounds that undergo rapid enzymatic degradation, such as certain antiviral and anticancer agents.
In the context of adenosine receptor modulation, Adenosine-5',5'-C-d2,2'-deoxy-, monohydrate (9CI) serves as a useful probe to study the mechanisms of adenosine-mediated signaling pathways. Adenosine interacts with four distinct G-protein coupled receptors (A1, A2A, A2B, and A3), each playing a role in various physiological processes such as neurotransmission, vasodilation, and immune responses. The deuterated derivative allows researchers to investigate these interactions with greater precision, as the altered mass can differentiate it from endogenous adenosine or other nucleoside analogs during analytical techniques like mass spectrometry.
The application of this compound in preclinical drug development is particularly noteworthy. By incorporating deuterium into adenosine derivatives, pharmaceutical companies aim to create compounds with improved pharmacological profiles. For instance, deuterated adenosine analogs have shown promise in reducing side effects associated with adenosine receptor agonists while maintaining therapeutic efficacy. This approach aligns with the broader trend in medicinal chemistry toward designing molecules that are more resistant to metabolic pathways that typically lead to drug clearance.
Moreover, Adenosine-5',5'-C-d2,2'-deoxy-, monohydrate (9CI) has been explored in neurological research, where adenosine receptor modulation is implicated in conditions such as stroke, Parkinson's disease, and Alzheimer's disease. The ability to study deuterated adenosine derivatives provides insights into how these receptors contribute to disease pathogenesis and how they might be targeted for therapeutic intervention. Recent studies have demonstrated that deuterated adenosine analogs can exhibit prolonged receptor binding affinity compared to their non-deuterated counterparts, suggesting their potential as long-acting drugs.
The synthesis of Adenosine-5',5'-C-d2,2'-deoxy-, monohydrate (9CI) involves sophisticated chemical methodologies that require precise control over reaction conditions to ensure high yield and purity. The introduction of deuterium atoms typically requires specialized reagents or isotopic labeling techniques. Advances in organic synthesis have enabled more efficient routes for producing deuterated nucleosides, making them more accessible for research purposes. This accessibility is crucial for expanding the library of tools available to scientists studying nucleic acid metabolism and function.
In summary, Adenosine-5',5'-C-d2,2'-deoxy-, monohydrate (9CI) represents a significant advancement in biochemical research due to its unique structural features and potential applications. Its role as a tool for studying adenosine receptor interactions and its potential use in developing next-generation therapeutics underscore its importance in modern pharmaceutical science. As research continues to uncover new insights into nucleoside chemistry and drug design principles, compounds like Adenosine-5',5'-C-d2,2'-deoxy-, monohydrate (9CI) will undoubtedly play a pivotal role in shaping future medical breakthroughs.




